molecular formula C7H16N2 B14219683 N'-propylbut-2-ene-1,4-diamine CAS No. 574718-38-0

N'-propylbut-2-ene-1,4-diamine

Cat. No.: B14219683
CAS No.: 574718-38-0
M. Wt: 128.22 g/mol
InChI Key: CVFHKCAAFFOCPM-UHFFFAOYSA-N
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Description

N’-propylbut-2-ene-1,4-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by having two amine groups attached to a carbon backbone. This compound has a unique structure with a propyl group attached to the nitrogen atom and a but-2-ene backbone, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propylbut-2-ene-1,4-diamine typically involves the reaction of but-2-ene-1,4-diamine with propyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N’-propylbut-2-ene-1,4-diamine can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction parameters can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-propylbut-2-ene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated diamines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, saturated diamines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N’-propylbut-2-ene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N’-propylbut-2-ene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of amine oxidase activity and other related processes.

Comparison with Similar Compounds

Similar Compounds

    But-2-ene-1,4-diamine: Lacks the propyl group, making it less hydrophobic.

    N’-ethylbut-2-ene-1,4-diamine: Similar structure but with an ethyl group instead of a propyl group.

    N’-methylbut-2-ene-1,4-diamine: Contains a methyl group, resulting in different reactivity and properties.

Uniqueness

N’-propylbut-2-ene-1,4-diamine is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the propyl group enhances its hydrophobicity and can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

574718-38-0

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N'-propylbut-2-ene-1,4-diamine

InChI

InChI=1S/C7H16N2/c1-2-6-9-7-4-3-5-8/h3-4,9H,2,5-8H2,1H3

InChI Key

CVFHKCAAFFOCPM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC=CCN

Origin of Product

United States

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